(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Chiral impurity profiling Pharmacopoeial reference standard Moxifloxacin quality control

(4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine (CAS 151213-43-3), also known as (R,R)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane, is a cis-fused bicyclic N-benzyl heterocycle (C14H20N2, MW 216.32). It serves as the key (R,R)-enantiomer of the chiral intermediate used in the synthesis of the fluoroquinolone antibiotic moxifloxacin, where the (S,S)-enantiomer constitutes the therapeutically active form.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 151213-43-3
Cat. No. B041654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
CAS151213-43-3
Synonyms(R,R)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane;  (4aR-cis)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine; 
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2NC1)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
InChIKeyAFYZAHZKOFBVLE-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine (CAS 151213-43-3) | Chiral Moxifloxacin Intermediate Selection Guide


(4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine (CAS 151213-43-3), also known as (R,R)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane, is a cis-fused bicyclic N-benzyl heterocycle (C14H20N2, MW 216.32). It serves as the key (R,R)-enantiomer of the chiral intermediate used in the synthesis of the fluoroquinolone antibiotic moxifloxacin, where the (S,S)-enantiomer constitutes the therapeutically active form [1]. This compound is classified as Moxifloxacin Impurity G (or EP Impurity G) per the British and European Pharmacopoeias and must be quantified against a maximum limit of 0.15% in the final drug substance [2]. It possesses two defined stereocenters at positions 4a and 7a, with a predicted LogP of 1.9, a boiling point of approximately 322°C at 760 mmHg, and is supplied with certified purity specifications ranging from 95% to ≥98% .

Why (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine Cannot Be Replaced by Other '6-Benzyloctahydro-pyrrolopyridine' Sources


The term '6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine' encompasses at least four stereoisomeric forms (S,S; R,R; R,S; S,R) plus racemic mixtures that differ markedly in their pharmaceutical relevance and regulatory status. The (4aR,7aR) enantiomer (CAS 151213-43-3) is specifically designated as the (R,R)-enantiomer impurity of moxifloxacin and is employed as an analytical reference standard for pharmacopoeial impurity G determination, where the British Pharmacopoeia sets a limit of 0.15% [1]. In contrast, the (4aS,7aS) enantiomer (CAS 128740-14-7) represents the (S,S)-form that is the direct precursor to the active pharmaceutical ingredient, while the (4aR,7aS) diastereomer (CAS not fully specified but identified in ChemSpider ID 27471737) constitutes a different stereochemical entity with distinct chromatographic retention properties . Simply procuring a compound labeled '6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine' or a racemic cis mixture (CAS 161594-54-3) without verified (4aR,7aR) stereochemistry will produce a mixture of stereoisomers that is unacceptable for impurity quantification or for use as the (R,R)-specific reference material. The validated chiral HPLC method using cellulose tris(3,5-dimethylphenylcarbamate) stationary phase with n-hexane/isopropanol (80-90%) mobile phase is capable of resolving the enantiomers at detection wavelengths of 290-300 nm, but only when a single-enantiomer standard of known configuration is available [2].

Quantitative Differentiation Evidence for (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine vs. Closest Analogs and Alternatives


Enantiomeric Identity Verification: (4aR,7aR) vs. (4aS,7aS) Stereochemical Purity and Pharmacopoeial Conformance

The (4aR,7aR) enantiomer (CAS 151213-43-3) is designated as the (R,R)-enantiomer impurity (Impurity G) of moxifloxacin, whereas the (4aS,7aS) enantiomer (CAS 128740-14-7) is the (S,S)-form that generates the active pharmaceutical ingredient. In the synthesis of moxifloxacin, the optical resolution of the racemic mixture via tartaric acid salt formation separates the (R,R)-L-(+)-tartrate salt (CAS 151636-48-5) from the (S,S)-D-(-)-tartrate salt, achieving an overall yield of 32% and an optical purity of 99.7% for the (S,S)-enantiomer [1]. The (4aR,7aR) form is quantifiable in the final drug substance via a validated chiral HPLC method that achieves a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for impurity G determination, against a pharmacopoeial limit of 0.15% [2].

Chiral impurity profiling Pharmacopoeial reference standard Moxifloxacin quality control

Synthesis Pathway and Purity Specification: Process-Derived Minimum Purity ≥ 96% for Target vs. Typical Racemic Mixture Purity

A patent process (WO2012/131629A1) specifically describes the preparation of racemic or chiral octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine of formula I with purity ≥ 96% by reduction of the corresponding dione intermediate using a mixture of dimethyl sulfate and sodium borohydride or aluminum chloride and sodium borohydride in a polar solvent at 15–45°C [1]. This process-defined specification (≥ 96%) exceeds the typical purity of 95% reported for generic '6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine' from various vendors and contrasts with the ≥ 98% purity available for the (4aR,7aR) single enantiomer from specialty suppliers such as Leyan and Bidepharm .

Chiral intermediate synthesis Process chemistry Reduction method comparison

Chiral Chromatographic Resolution and Detection: Quantified LOD and LOQ for (R,R)-Enantiomer Determination

An improved pharmacopoeial chiral HPLC method for the determination of moxifloxacin chiral impurity G (the (R,R)-enantiomer derived from the target compound) achieved a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL [1]. A separate patent method (CN104807935A) using a cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase with n-hexane/isopropanol (80-90%) mobile phase and UV detection at 290-300 nm provides a validated separation of the moxifloxacin hydrochloride intermediate I from its enantiomer II [2]. These analytical methods quantify the enantiomer at sub-µg/mL levels, which is essential for the pharmacopoeial control of impurity G (limit: ≤ 0.15%) [3].

Chiral HPLC method validation Enantiomeric impurity quantification LOQ and LOD

Commercial Availability and Purity Spectrum Across Suppliers: 95% to ≥ 98% vs. Racemic and Alternative Isomers

The (4aR,7aR) enantiomer (CAS 151213-43-3) is available from at least the following suppliers with specified purity: CymitQuimica (min. 95%), Beyotime (95%), Leyan (98%), MolCore (NLT 98%), LookChem (99%), and Huaxuejia (99%) . The racemic cis mixture (CAS 161594-54-3) is available from BOC Sciences and AKSci with a minimum purity specification of 95% and from MolCore at NLT 98% but provides no enantiomeric purity guarantee . For chiral ligand design and receptor-binding research, BOC Sciences supplies the (4aR,7aR) form from stock .

Procurement benchmark Supplier purity comparison Isomeric purity

Prioritized Application Scenarios for (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine Based on Verified Evidence


Pharmacopoeial Impurity G Reference Standard for Moxifloxacin Batch Release Testing

The (4aR,7aR) enantiomer is the direct source of Moxifloxacin Impurity G, which must be quantified below 0.15% in drug substance per the British Pharmacopoeia [1]. Validated chiral HPLC methods with LOD of 0.098 µg/mL and LOQ of 0.298 µg/mL enable reliable quantification . A dedicated normal-phase HPLC protocol using cellulose tris(3,5-dimethylphenylcarbamate) column with n-hexane/isopropanol (80-90%) mobile phase and UV detection at 290-300 nm is available for enantiomer separation .

Chiral Resolution Process Development for Moxifloxacin Intermediate Synthesis

In the tartaric acid-based resolution of racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane, the (4aR,7aR) form selectively precipitates as the L-(+)-tartrate salt (CAS 151636-48-5) [1]. The process achieves an overall yield of 32% and optical purity of 99.7% for the desired (S,S)-enantiomer . Procuring pure (4aR,7aR) starting material enables researchers to optimize resolution efficiency and quantify residual (R,R)-enantiomer in the isolated product.

Chiral Ligand Design and Asymmetric Catalysis Research

The rigid cis-fused bicyclic scaffold with two defined stereocenters and a conformationally constrained benzyl substituent makes this compound a versatile building block for chiral ligand design [1]. BOC Sciences supplies it from stock specifically for alkaloid mimic and receptor-binding research applications, where the defined (4aR,7aR) configuration provides a scaffold complementary to the (S,S)-enantiomer commonly incorporated into moxifloxacin analogs and related quinolone/naphthyridine derivatives .

Enantioselective Synthesis and Heterocyclic Methodology Development

The patented stereoselective reduction process using dimethyl sulfate/NaBH4 or AlCl3/NaBH4 (1:1 to 1:4 molar ratio) at 15–45°C in a polar solvent yields the compound with purity ≥ 96% [1]. N-Boc protected variants of the octahydropyrrolo[3,4-b]pyridine scaffold are widely employed in the preparation of kinase inhibitors and receptor modulators due to the rigid fused bicyclic framework that enhances target binding selectivity, as corroborated by its documented use in histamine H3 receptor modulator programs .

Quote Request

Request a Quote for (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.